molecular formula C5H8ClN3 B8553782 5-chloro-1-isopropyl-1H-[1,2,4]triazole

5-chloro-1-isopropyl-1H-[1,2,4]triazole

Cat. No.: B8553782
M. Wt: 145.59 g/mol
InChI Key: WMBQWMJMMNMFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-isopropyl-1H-[1,2,4]triazole is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H8ClN3

Molecular Weight

145.59 g/mol

IUPAC Name

5-chloro-1-propan-2-yl-1,2,4-triazole

InChI

InChI=1S/C5H8ClN3/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3

InChI Key

WMBQWMJMMNMFHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen a solution of 1-isopropyl-1H-[1,2,4]triazole (19 mmol) in THF (50 mL) at −78° C. was treated with n-butyllithium (11.4 mL, 2.5 M, 28.5 mmol) dropwise giving a cream yellow suspension. Further n-butyllithium (3.8 mL, 2.5 M, 9.5 mmol) was added after 1 h and stirring continued for a further 1.5 h. 1,1,2-trichlorotrifluoroethane (4.57 mL, 38 mmol) was added dropwise giving a dark brown solution. The resultant reaction mixture was stirred for 15 min before being quenched by the addition of saturated aqueous NaHCO3 (20 mL) then allowed to warm to RT. The resultant mixture was extracted twice with diethyl ether, the combined organic extracts dried (Na2SO4), filtered and concentrated in vacuo to give 5-Chloro-1-isopropyl-1H-[1,2,4]triazole as a dark oil (3.9 g) which was used in the subsequent step without further purification. 1H NMR δ (ppm) (CDCl3): 7.85 (1H, s), 4.73-4.63 (1H, m), 1.54-1.46 (6H, m).
Quantity
19 mmol
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
4.57 mL
Type
reactant
Reaction Step Three

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